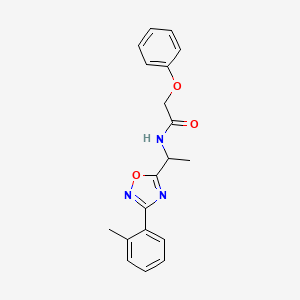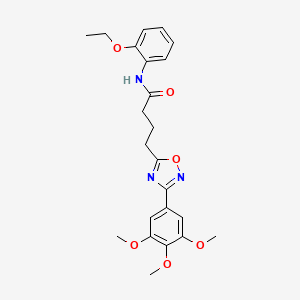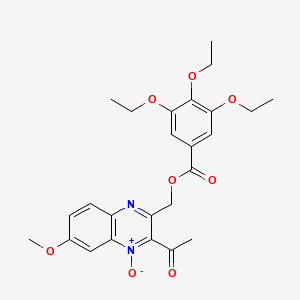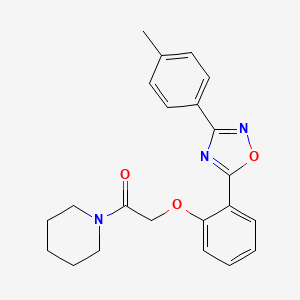![molecular formula C19H22N4O3 B7709616 5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)
5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid (MPQP) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用機序
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]quinolines, have been shown to have biological activity and potential use as fluorescent sensors
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Similar compounds have been shown to inhibit certain kinases, such as cdk2 , which could suggest a potential mode of action for this compound. The compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
For example, TRK inhibitors can affect downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
A compound with a similar structure was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines
実験室実験の利点と制限
One advantage of using 5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid in lab experiments is its specificity for COX-2 and NF-κB inhibition, which reduces the risk of off-target effects. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicology.
将来の方向性
There are several potential future directions for research on 5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid. One direction is to investigate its potential use in the treatment of specific inflammatory and cancerous diseases, such as rheumatoid arthritis and breast cancer. Another direction is to explore its potential for combination therapy with other anti-inflammatory and anti-tumor agents. Additionally, more research is needed to fully understand the pharmacokinetics and toxicology of this compound, as well as its potential side effects.
合成法
The synthesis of 5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid involves the reaction of 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal and 5-oxopentanoic acid in the presence of 1,3-dicyclohexylcarbodiimide. This reaction yields this compound as a white powder with a melting point of 200-202°C.
科学的研究の応用
5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various inflammatory and cancerous diseases.
生化学分析
Biochemical Properties
5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating various cellular processes . Additionally, it binds to specific receptors on the cell surface, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Moreover, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity and function. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity over extended periods . Under different conditions, it may degrade, leading to a loss of activity and potential changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways and improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of key metabolic enzymes, altering the production and utilization of metabolites . Additionally, it may affect the levels of specific cofactors, such as NADH and ATP, thereby impacting cellular energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . Additionally, the compound’s distribution within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism and apoptosis .
特性
IUPAC Name |
5-[(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-3-10-23-19-14(11-13-7-4-6-12(2)17(13)21-19)18(22-23)20-15(24)8-5-9-16(25)26/h4,6-7,11H,3,5,8-10H2,1-2H3,(H,25,26)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLOJWHOOGAUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)

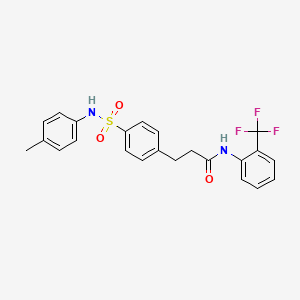
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)
